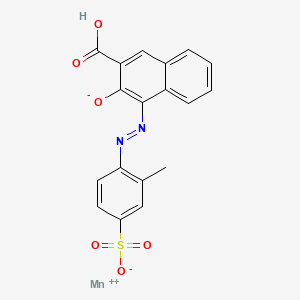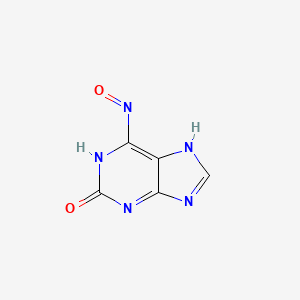
N-Hydroxyisoquanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxyisoquanine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is part of the broader class of isoquinoline derivatives, which are known for their diverse biological activities and roles in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyisoquanine typically involves the hydroxylation of isoquinoline derivatives. One common method includes the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of nitrogen-containing heterocycles . The reaction conditions often require the presence of molecular oxygen and a suitable cofactor, such as flavin adenine dinucleotide (FAD).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydroxylation using metal-based catalysts. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxyisoquanine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, and various substituted isoquinoline derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
N-Hydroxyisoquanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms, particularly those involving hydroxylation reactions.
Medicine: Its derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of N-Hydroxyisoquanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group on the nitrogen atom plays a crucial role in its reactivity and binding affinity. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyquinoline: Similar in structure but differs in the position of the hydroxyl group.
N-Hydroxyisoquinoline: Another closely related compound with slight variations in the ring structure.
Quinazolinone Derivatives: These compounds share a similar nitrogen-containing heterocyclic core but have different functional groups and biological activities
Uniqueness
N-Hydroxyisoquanine is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
7269-59-2 |
|---|---|
Formule moléculaire |
C5H3N5O2 |
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
6-nitroso-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3N5O2/c11-5-8-3-2(6-1-7-3)4(9-5)10-12/h1H,(H2,6,7,8,9,11) |
Clé InChI |
HPYMZEWGNUSZPY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC(=O)NC(=C2N1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


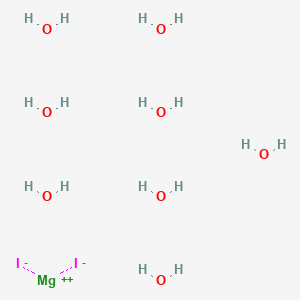
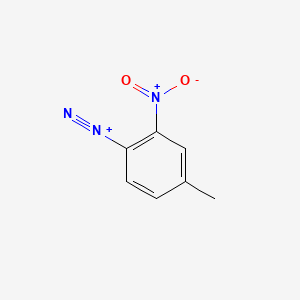
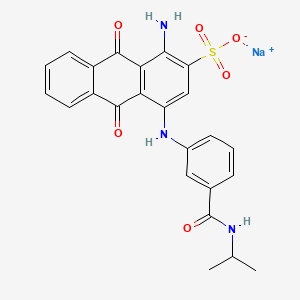

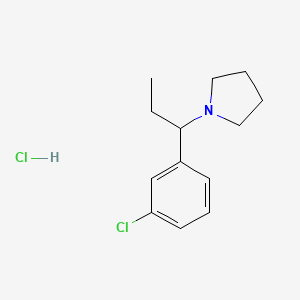
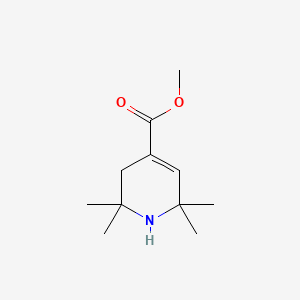
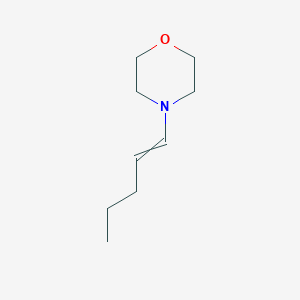

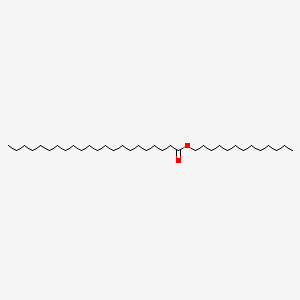
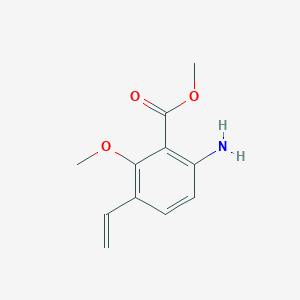


![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
